molecular formula C6H3ClF3NO B088679 2-Chloro-5-(trifluoromethoxy)pyridine CAS No. 1206972-45-3

2-Chloro-5-(trifluoromethoxy)pyridine

Cat. No. B088679
M. Wt: 197.54 g/mol
InChI Key: PONLSAHALFQCNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). Other methods for synthesizing fluorine-containing pyridine derivatives are also reviewed, emphasizing their importance in the production of pesticides (Lu Xin-xin, 2006).

Molecular Structure Analysis

Investigations into the molecular structure of 2-chloro-6-(trifluoromethyl)pyridine, which shares structural similarities with the compound of interest, include spectroscopic analysis using FT-IR, NMR, and X-ray diffraction. These studies provide insights into the bond lengths, vibrational frequencies, and overall molecular geometry, essential for understanding the reactivity and properties of these compounds (M. Evecen et al., 2017).

Chemical Reactions and Properties

2-Chloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of the electron-withdrawing trifluoromethoxy group which enhances the electrophilic character of the pyridine ring. The synthesis reaction principles of related compounds have been analyzed, indicating the influence of substituents on the feasibility of side-chain chlorination and fluorination (Liu Guang-shen, 2014).

Scientific Research Applications

  • Synthesis of Herbicides : 2-Chloro-5-(trifluoromethoxy)pyridine is a key intermediate in synthesizing highly efficient herbicides such as trifloxysulfuron (Zuo Hang-dong, 2010).

  • Applications in Pharmaceuticals and Agrochemicals : It serves as an intermediate in pharmaceuticals and agrochemicals, particularly in herbicides (Li Zheng-xiong, 2004).

  • Building Blocks for Life-Sciences Research : Its regioselective functionalization has provided new and important building blocks for life-sciences-oriented research (Baptiste Manteau et al., 2010).

  • Antithyroid Drug Research : 5-Trifluoromethyl-pyridine-2-thione, a derivative, shows potential as an antithyroid drug (M. S. Chernov'yants et al., 2011).

  • Chemical Analysis and Purity Control : Gas chromatography methods have been developed for the quantitative analysis of 2-Chloro-5-(trifluoromethoxy)pyridine, important for purity control in synthesis processes (Tang Han-xiao, 2011).

  • DNA Interaction and Antimicrobial Studies : Investigations into its interaction with DNA and its antimicrobial activities have been conducted, suggesting potential medical applications (H. Vural, M. Kara, 2017).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONLSAHALFQCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621374
Record name 2-Chloro-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethoxy)pyridine

CAS RN

1206972-45-3
Record name 2-Chloro-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethoxy)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Manteau, P Genix, L Brelot, JP Vors, S Pazenok… - 2010 - Wiley Online Library
The previously unknown 2‐, 3‐, and 4‐(trifluoromethoxy)pyridines have now become readily accessible by means of an efficient and straightforward large‐scale synthesis. Their …
GV Röschenthaler, O Kazakova - … in Heterocyclic Chemistry Volume 1: 5 …, 2014 - Springer
The present chapter points out the importance of α-fluorinated ethers and sulfides, discloses synthetic routes and possible applications. α-Fluorinated ethers show applications as …
Number of citations: 2 link.springer.com
F Giornal - 2012 - theses.hal.science
… , a desulphurisation-fluorination sequence has been applied with 80 equivalents of HF/pyridine in presence of 4.5 equivalents of DBH and provided 2-chloro-5-trifluoromethoxy pyridine …
Number of citations: 1 theses.hal.science
MV Patel, HM Peltier, MA Matulenko, JR Koenig… - Bioorganic & Medicinal …, 2022 - Elsevier
The voltage-gated sodium channel Na v 1.7 is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in …
Number of citations: 3 www.sciencedirect.com

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